molecular formula C22H20FN5O2 B607687 8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide CAS No. 1449277-10-4

8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide

Cat. No. B607687
CAS RN: 1449277-10-4
M. Wt: 405.43
InChI Key: FYXCIBJXJYBWPX-UHFFFAOYSA-N
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Description

GNE-495 is an orally bioavailable, potent, and selective MAP4K4 inhibitor (IC50 = 3.7 nM). In cell sprouting assays, it increases the number of protrusions. In a mouse model of oxygen-induced retinopathy, GNE-495 normalizes the percentage of pathological vessels and hemorrhagic areas.
GNE-495 is a potent and selective MAP4K4 Inhibitor with efficacy in retinal angiogenesis. GNE-495 showed excellent potency and good PK and was used to demonstrate in vivo efficacy in a retinal angiogenesis model recapitulating effects that were observed in the inducible Map4k4 knockout mice. Mitogen-activated protein kinase kinase kinase kinase (MAP4K4, or HGK), and its homologues Misshapen and MIG-15 have been shown to regulate a multitude of biological processes, including embryonic development,metabolism, inflammation, neural regeneration, angiogenesis, and cancer.

Scientific Research Applications

Antibacterial Properties

  • Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

    A study by Frigola et al. (1994) investigated 7-azetidinylquinolones and naphthyridines, which are structurally similar to the compound . These compounds demonstrated potent in vitro activity against both Gram-positive and Gram-negative bacteria. The research also explored the structure-activity relationships of these compounds, which could be relevant to understanding the properties of 8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide (Frigola et al., 1994).

  • Potent In Vivo Antibacterial Efficacy

    Another study by Frigola et al. (1995) on 7-azetidinylquinolones revealed the significance of stereochemistry in enhancing in vitro activity and oral efficacy. This insight into stereochemical effects could be extrapolated to the compound to predict its efficacy (Frigola et al., 1995).

  • Novel Antibacterial 8-Chloroquinolone Derivatives

    Kuramoto et al. (2003) studied similar compounds with modifications in the quinolone structure, demonstrating their significant antibacterial activities. These findings provide a broader understanding of how structural modifications can influence the antibacterial properties of compounds like this compound (Kuramoto et al., 2003).

Anti-Inflammatory and Anticancer Properties

  • Anti-Inflammatory and Anticancer Potential

    A study by Madaan et al. (2013) focused on 1,8-naphthyridine-3-carboxamide derivatives, which showed high cytotoxicity against cancer cell lines and inhibited pro-inflammatory cytokines. This suggests potential applications of similar compounds in cancer therapy and inflammation control (Madaan et al., 2013).

  • Broad-Spectrum Antibacterial Activity

    Research by Frigola et al. (1993) on azetidinyl derivatives indicated a broad-spectrum antibacterial activity, particularly against Gram-positive organisms. This provides insights into the potential use of the compound for treating a variety of bacterial infections (Frigola et al., 1993).

  • In Vivo Antimycobacterial Activity

    Sriram et al. (2007) synthesized and evaluated naphthyridine-3-carboxylic acids for their antimycobacterial properties, suggesting that the compound could have applications in treating mycobacterial infections (Sriram et al., 2007).

Mechanism of Action

Target of Action

The primary target of GNE-495 is the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase . MAP4K4 plays a crucial role in various pathologies, including cancer . It has been identified as a key regulator of collective migration and is involved in many aspects of cell functions and biological processes .

Mode of Action

GNE-495 interacts with MAP4K4 and inhibits its activity . It has been found that MAP4K4 associates with Mixed Lineage Kinase 3 (MLK3), and MAP4K4 phosphorylates MLK3 on Thr738, increasing MLK3 kinase activity and downstream signaling . The inhibition of MAP4K4 by GNE-495 disrupts this interaction, thereby reducing the phosphorylation of MLK3 and its downstream signaling .

Biochemical Pathways

GNE-495 affects the MAP4K4-related pathways. MAP4K4 is involved in the regulation of the JNK Pathway . It has also been reported to regulate the MAPK/ERK1/2 pathway and the MAPK/p38 pathway . By inhibiting MAP4K4, GNE-495 disrupts these pathways, leading to changes in cellular processes such as cell proliferation, migration, and apoptosis .

Result of Action

The inhibition of MAP4K4 by GNE-495 has several molecular and cellular effects. It impedes pancreatic cancer cell growth, migration, induces cell death, and arrests cell cycle progression . Additionally, GNE-495 reduces the tumor burden and extends survival in mice with pancreatic cancer . It also reduces MAP4K4 protein expression and tumor stroma .

Action Environment

It is known that the efficacy of gne-495 is demonstrated in an in vivo environment, suggesting that it is active and stable under physiological conditions .

properties

IUPAC Name

8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXCIBJXJYBWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide
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8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide
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8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide
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8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide
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8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide
Reactant of Route 6
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8-Amino-N-[1-(Cyclopropylcarbonyl)azetidin-3-Yl]-2-(3-Fluorophenyl)-1,7-Naphthyridine-5-Carboxamide

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